![molecular formula C15H12N8O B2906483 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448029-77-3](/img/structure/B2906483.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

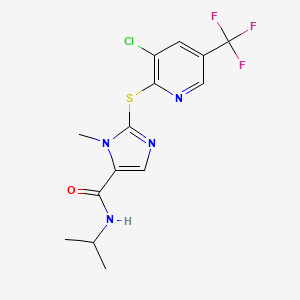

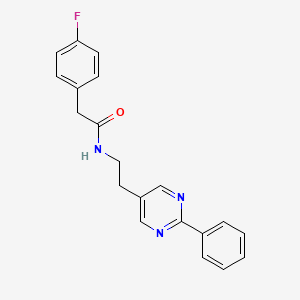

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . Pyridazine is a heterocyclic organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . Triazoles can be synthesized using the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne .Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, capable of pi-pi interactions. The presence of nitrogen in the ring can participate in hydrogen bonding, which can affect the compound’s solubility and reactivity . The triazole ring is also planar and aromatic. The three nitrogen atoms in the ring contribute to its reactivity .Chemical Reactions Analysis

Benzimidazole derivatives can act as ligands for metal ions, and they can also undergo reactions at the nitrogen atoms or the adjacent carbon atoms . Triazoles can participate in various reactions such as alkylation, acylation, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, benzimidazole is relatively stable, has a high melting point, and is slightly soluble in water .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. The compound’s structure suggests potential efficacy against a range of microbial pathogens. It could be particularly useful in developing new treatments for antibiotic-resistant bacteria, given the urgent need for novel antimicrobials .

Anticancer Research

The presence of benzimidazole and triazole moieties indicates potential use in anticancer research. These compounds can interact with various biological targets, such as tubulin, and may inhibit cancer cell growth. Research could focus on synthesizing analogs to optimize anticancer activity .

Antitubercular Agents

Compounds with imidazole rings have shown activity against Mycobacterium tuberculosis. Given the structural similarity, this compound could be explored for its potential as an antitubercular agent, which is crucial in the fight against tuberculosis .

Antiviral Applications

Imidazole and triazole derivatives are known to possess antiviral properties. This compound could be investigated for its efficacy against various viral infections, including emerging viruses, which is a significant area of interest in virology .

Enzyme Inhibition

The compound’s structure suggests it could act as an enzyme inhibitor, potentially targeting enzymes like elastase or carbonic anhydrase. This application could be relevant in developing treatments for conditions like chronic obstructive pulmonary disease or glaucoma .

Agricultural Chemicals

Imidazole derivatives can also be used in agriculture, such as fungicides or herbicides. The compound could be tested for its effectiveness in protecting crops from fungal infections or as a growth regulator .

Material Science

The benzimidazole and triazole groups could be useful in material science, particularly in creating polymers with specific properties or as part of organic semiconductors .

Neurological Disorders

Given the role of imidazole-containing compounds in neurological pathways, there’s potential for this compound to be used in the treatment of neurological disorders, such as Parkinson’s disease or amyotrophic lateral sclerosis .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been found to induce cell cycle arrest and apoptosis in hepg2 liver cancer cells . This suggests that the compound might interact with proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins .

Mode of Action

It’s known that similar compounds can induce cell cycle arrest and apoptosis . This suggests that the compound might inhibit the function of anti-apoptotic proteins (like Bcl-2) and/or activate pro-apoptotic proteins (like caspase-3 and Bax), leading to programmed cell death .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis. The upregulation of pro-apoptotic proteins (like caspase-3 and Bax) and downregulation of anti-apoptotic proteins (like Bcl-2) suggest that the compound might influence the balance of pro- and anti-apoptotic signals within the cell . This could lead to the activation of the intrinsic apoptosis pathway, resulting in cell death .

Result of Action

The compound’s action results in the induction of cell cycle arrest and apoptosis in HepG2 liver cancer cells . This is accompanied by the upregulation of pro-apoptotic proteins (like caspase-3 and Bax) and downregulation of anti-apoptotic proteins (like Bcl-2) . These changes at the molecular and cellular levels lead to the death of the cancer cells .

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N8O/c24-15(12-5-6-14(22-21-12)23-9-16-8-18-23)17-7-13-19-10-3-1-2-4-11(10)20-13/h1-6,8-9H,7H2,(H,17,24)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGZWJDIDHQBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2906406.png)

![3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906408.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906412.png)

![6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B2906413.png)

![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one](/img/structure/B2906414.png)

![3-[(4-chlorophenyl)sulfanyl]-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide](/img/structure/B2906416.png)